2-Cyclopenten-1-one, 2-(4-methoxyphenyl)-3-methyl-
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Overview
Description
2-Cyclopenten-1-one, 2-(4-methoxyphenyl)-3-methyl- is a compound that belongs to the class of cyclopentenones. Cyclopentenones are key building blocks in organic synthesis and possess interesting biological properties. The cyclopentenone ring is present in a wide array of natural products, drug targets, and commercial products .
Preparation Methods
The synthesis of 2-Cyclopenten-1-one, 2-(4-methoxyphenyl)-3-methyl- can be achieved through the condensation of di-p-methoxybenzil with acetone derivatives in methanolic sodium hydroxide under reflux conditions. The main products are obtained as precipitates after pouring the mixtures into water . This method is efficient and commonly used for the preparation of cyclopentenones .
Chemical Reactions Analysis
2-Cyclopenten-1-one, 2-(4-methoxyphenyl)-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
2-Cyclopenten-1-one, 2-(4-methoxyphenyl)-3-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 2-(4-methoxyphenyl)-3-methyl- involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects through various biochemical pathways, including the modulation of enzyme activity and the interaction with cellular receptors .
Comparison with Similar Compounds
2-Cyclopenten-1-one, 2-(4-methoxyphenyl)-3-methyl- can be compared with other similar compounds, such as:
4-Hydroxy-3,4-bis(4-methoxyphenyl)-5,5-dimethyl-2-cyclopenten-1-one: This compound has a similar structure but different substituents, leading to different chemical and biological properties.
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: This compound has a similar phenyl group but a different core structure, resulting in different reactivity and applications.
These comparisons highlight the uniqueness of 2-Cyclopenten-1-one, 2-(4-methoxyphenyl)-3-methyl- in terms of its chemical structure and properties.
Properties
CAS No. |
62411-81-8 |
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Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H14O2/c1-9-3-8-12(14)13(9)10-4-6-11(15-2)7-5-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
YYLKBEXDWDKJRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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